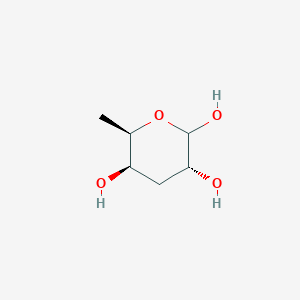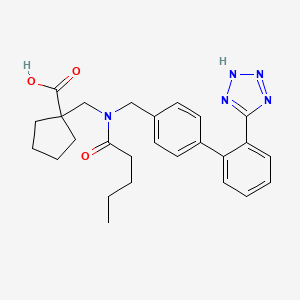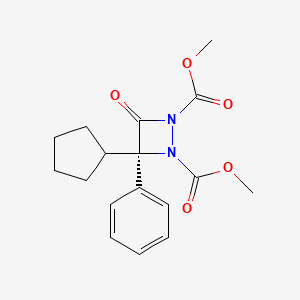
酸性紫49
描述
Acid Violet 49 is a synthetic dye belonging to the triphenylmethane class. It is known for its vibrant violet color and is commonly used in the textile industry for dyeing proteinous fabrics such as silk and wool. The dye is water-soluble and binds to fabrics through ionic interactions, providing good colorfastness properties .
科学研究应用
Acid Violet 49 has a wide range of scientific research applications. In the textile industry, it is used for eco-friendly dyeing of silk and wool fabrics under microwave radiation, which improves color yield and reduces effluent load . The dye is also utilized in laboratory research for various purposes, including analytical chemistry and environmental studies. Its ability to bind with proteinous fabrics makes it valuable for studying fabric-dye interactions and developing sustainable dyeing processes .
作用机制
Target of Action
Acid Violet 49, also known as Coomassie Violet, Acid Violet 6B, or Benzyl Violet 4B, is a synthetic dye that primarily targets proteinous materials such as silk and wool . It binds to these materials through ionic interactions, providing them with a vibrant color .
Mode of Action
The mode of action of Acid Violet 49 involves the dye’s interaction with its target materials. In aqueous solutions, Acid Violet 49 dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . This interaction results in the dye being absorbed by the material, leading to a change in its color .
Biochemical Pathways
It is known that the dye belongs to the class of organic compounds known as phenylbenzamines, which are aromatic compounds consisting of a benzyl group that is n-linked to a benzamine .
Pharmacokinetics
It is known that the dye has good water solubility, which may influence its bioavailability .
Result of Action
The primary result of Acid Violet 49’s action is the coloration of the target material. The dye provides a vibrant color to proteinous materials such as silk and wool . Additionally, Acid Violet 49 has been used as a biological stain, indicating that it may have effects at the molecular and cellular levels .
Action Environment
The action of Acid Violet 49 can be influenced by environmental factors. For instance, the dye’s effectiveness can be improved under microwave radiation, which suggests that the dye’s action, efficacy, and stability can be influenced by temperature and radiation . Furthermore, the dye’s action can also be influenced by the pH of the solution, with the dye being stable under acidic conditions but prone to decomposition under alkaline conditions .
准备方法
The preparation of Acid Violet 49 involves several synthetic routes and reaction conditions. One method includes the use of high-speed counter-current chromatography purification with a solvent system consisting of n-butanol, acetonitrile, and 0.1 mol/L trifluoroacetic acid aqueous solution . Industrial production methods often involve the treatment of aqueous and acidic dye solutions with microwave radiation to enhance the dyeing process. For instance, irradiated silk can be dyed at 65°C for 35 minutes using 55 mL of irradiated dye solution containing 1 g/100 mL salt .
化学反应分析
Acid Violet 49 undergoes various chemical reactions, including oxidation, reduction, and substitution. It neutralizes acids in weakly exothermic reactions to form salts and water. The dye may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. It can also generate hydrogen, a flammable gas, when combined with strong reducing agents such as hydrides .
相似化合物的比较
Acid Violet 49 can be compared with other similar compounds, such as Acid Violet 6 BN, Benzyl Violet 4B, Victoria Blue R, Acid Blue 80, Acid Blue 113, Ethyl Violet, New Coccine, Methyl Violet, and Acid Green 25 . These compounds share similar dyeing properties but differ in their chemical structures and specific applications. For example, Victoria Blue R and Ethyl Violet are also used in textile dyeing but have different shades and binding properties compared to Acid Violet 49 .
属性
CAS 编号 |
1694-09-3 |
|---|---|
分子式 |
C39H41N3NaO6S2 |
分子量 |
734.9 g/mol |
IUPAC 名称 |
sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H41N3O6S2.Na/c1-5-41(27-29-9-7-11-37(25-29)49(43,44)45)35-21-15-32(16-22-35)39(31-13-19-34(20-14-31)40(3)4)33-17-23-36(24-18-33)42(6-2)28-30-10-8-12-38(26-30)50(46,47)48;/h7-26H,5-6,27-28H2,1-4H3,(H-,43,44,45,46,47,48); |
InChI 键 |
WTIXYDSCBZQJIC-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na] |
外观 |
Solid powder |
颜色/形态 |
FINE POWDER |
熔点 |
473 to 482 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
1694-09-3 |
物理描述 |
Benzyl violet 4b is a fine black powder. (NTP, 1992) |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
less than 1 mg/mL at 68 °F (NTP, 1992) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
acid violet 49 Acid Violet 6B benzyl violet 4B C.I. 42640 FD and C violet no. 1 food violet No. 2 violet 6B violet No. 1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


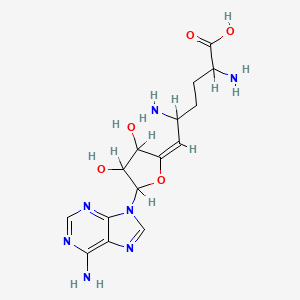
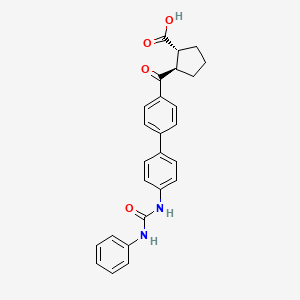
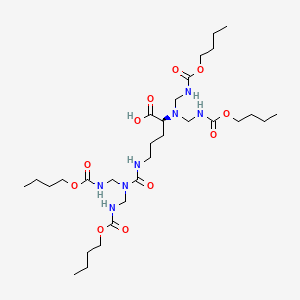
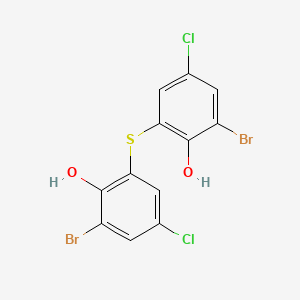
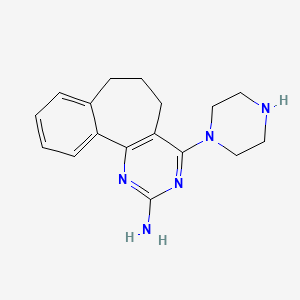



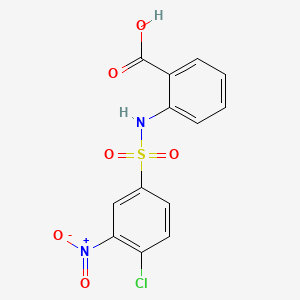
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
